2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(tert-butyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(tert-butyl)acetamide, also known as ABT-737, is a small molecule inhibitor that selectively targets anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family. ABT-737 has shown promising results in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors.
Wirkmechanismus
2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(tert-butyl)acetamide binds to the hydrophobic groove of anti-apoptotic proteins of the Bcl-2 family, thereby preventing their interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(tert-butyl)acetamide has a high affinity for Bcl-2, Bcl-xL, and Bcl-w, but not for other members of the Bcl-2 family.
Biochemical and Physiological Effects
2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(tert-butyl)acetamide has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(tert-butyl)acetamide has minimal toxicity in normal cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(tert-butyl)acetamide is a potent and selective inhibitor of anti-apoptotic proteins of the Bcl-2 family, making it an ideal tool for studying the role of these proteins in cancer development and progression. However, 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(tert-butyl)acetamide has limitations in terms of its solubility and stability, which can affect its activity and efficacy in experiments.
Zukünftige Richtungen
Future research on 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(tert-butyl)acetamide should focus on developing more stable and soluble analogs of the compound that can be used in clinical trials. Studies should also investigate the efficacy of 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(tert-butyl)acetamide in combination with other cancer therapies, such as immunotherapy and targeted therapy. Additionally, research should explore the role of anti-apoptotic proteins of the Bcl-2 family in other diseases, such as neurodegenerative disorders and autoimmune diseases.
Synthesemethoden
2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(tert-butyl)acetamide can be synthesized by the reaction of 2-aminothiophenol with 6-bromo-1,3-benzothiazole in the presence of cesium carbonate and dimethylformamide. The resulting compound is then acetylated with acetic anhydride and reacted with tert-butyl chloroacetate to obtain 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(tert-butyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(tert-butyl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer. It has been shown to induce apoptosis in cancer cells by inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(tert-butyl)acetamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Eigenschaften
IUPAC Name |
2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-tert-butylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-9(19)16-10-5-6-11-12(7-10)22-14(17-11)21-8-13(20)18-15(2,3)4/h5-7H,8H2,1-4H3,(H,16,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXOXJDQFSPEQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355747 |
Source
|
Record name | 2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-tert-butylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-tert-butylacetamide | |
CAS RN |
425654-42-8 |
Source
|
Record name | 2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-tert-butylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.